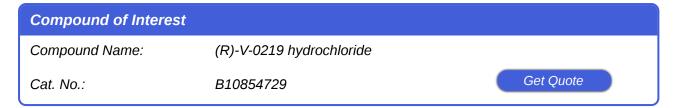


Synthetic Pathway of (R)-V-0219 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

(R)-V-0219 hydrochloride, a potent, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), has emerged as a promising therapeutic candidate for the treatment of type 2 diabetes and obesity. This technical guide provides a detailed overview of the enantioselective synthesis of the (R)-enantiomer of V-0219, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Enantioselective Synthesis of (R)-V-0219

The synthesis of (R)-V-0219 is achieved through a convergent synthetic strategy, culminating in the coupling of a key indole intermediate with a chiral piperidine fragment. The hydrochloride salt is then formed in the final step.

A crucial step in the synthesis is the reaction of the 1H-indole-3-carboxamide intermediate 11 with the enantiomerically pure piperidine intermediate (S)-12. This reaction proceeds via N-alkylation to yield the desired (R)-V-0219 base.

Synthesis of (R)-(-)-V-0219 (Compound 9)

The synthesis of (R)-(-)-V-0219 was accomplished by reacting intermediate 11 (1.0 equivalent) with (S)-(-)-12 (1.1 equivalents) in acetonitrile, with N,N-diisopropylethylamine (DIPEA) as a



base. The reaction mixture was heated to reflux for 4 hours. Following purification, (R)-(-)-V-0219 was obtained in an 83% yield.[1][2]

Product	Starting Materials	Reagents	Solvent	Reaction Time	Temperat ure	Yield
(R)-(-)-V- 0219	Intermediat e 11, (S)- (-)-12	DIPEA	Acetonitrile	4 h	Reflux	83%

Table 1: Summary of the key reaction for the synthesis of (R)-(-)-V-0219.

Analytical Data	Value		
Specific Rotation [α]D20	-25.9 (c = 1, CHCl3)		
Enantiomeric Excess	99%		

Table 2: Physicochemical properties of synthesized (R)-(-)-V-0219.

Detailed Experimental Protocols

The general synthetic procedures for the key steps in the synthesis of (R)-V-0219 are outlined below.

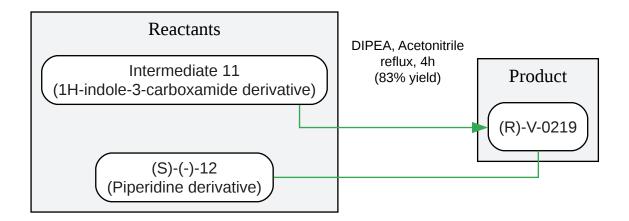
General Procedure for the Synthesis of (R)-(-)-V-0219 (Compound 9)

To a solution of intermediate 11 (1.14 mmol) in acetonitrile, (S)-(-)-12 (1.26 mmol) and N,N-diisopropylethylamine (DIPEA) are added. The resulting mixture is stirred at reflux for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified to afford (R)-(-)-V-0219.[1][2]

Synthesis Pathway Diagram

The following diagram illustrates the key final step in the enantioselective synthesis of (R)-V-0219.





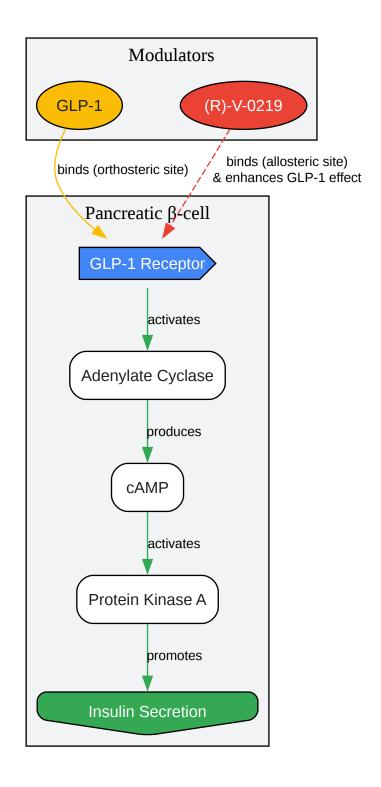
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Figure 1: Final coupling step in the synthesis of (R)-V-0219.

Mechanism of Action: GLP-1R Positive Allosteric Modulation

(R)-V-0219 functions as a positive allosteric modulator of the GLP-1 receptor. This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1. By doing so, it enhances the receptor's response to GLP-1, leading to increased insulin secretion and improved glucose homeostasis.[1][3][4]





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Figure 2: Simplified signaling pathway of GLP-1R activation and positive allosteric modulation by (R)-V-0219.



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